Cas no 917096-37-8 ((Z)-Fluvoxamine -)

(Z)-Fluvoxamine - 化学的及び物理的性質
名前と識別子
-
- (Z)-5-Methoxy-1-[4-(triflurormethyl)phenyl]-1-pentanone O-(2-Aminoethyl)oxime Maleate
- (Z)-Fluvoxamine
- (Z) FLUVOXAMINE MALEATE
- Q409236
- GTPL7189
- CHEMBL1314286
- (Z)-5-Methoxy-1-[4-(triflurormethyl)phenyl]-1-pentanone O-(2-Aminoethyl)oxime
- PS22 - Fluvoxamine
- 917096-37-8
- FLUVOXAMINE MALEATE IMPURITY B [EP IMPURITY]
- DTXSID60237496
- NCGC00021870-02
- BRD-K31534764-050-01-7
- SCHEMBL178609
- Luvox (Salt/Mix)
- Tocris-1033
- 2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine
- AKOS015891022
- MK-264 (Salt/Mix)
- (Z) Fluvoxamine
- 89035-92-7
- DU-23000 (Salt/Mix)
- FLUVOXAMINE MALEATE IMPURITY, Z-ISOMER- [USP IMPURITY]
- Maveral (Salt/Mix)
- Faverin (Salt/Mix)
- (E)-5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one O-(2-aminoethyl) oxime
- 2-((((1Z)-5-METHOXY-1-(4-(TRIFLUOROMETHYL)PHENYL)PENTYLIDENE)AMINO)OXY)ETHANAMINE
- Fevarin (Salt/Mix)
- Fluvoxamine, (Z)-
- NCGC00015431-01
- 1-PENTANONE, 5-METHOXY-1-(4-(TRIFLUOROMETHYL)PHENYL)-, O-(2-AMINOETHYL)OXIME, (1Z)-
- Floxyfral (Salt/Mix)
- NCGC00018193-03
- BRD-K72676686-103-01-8
- NCGC00015431-02
- U-23000
- C15H21F3N2O2
- NCGC00018193-01
- Dumirox (Salt/Mix)
- UNII-4E72PH61HL
- F84984
- 1-Pentanone, 5-methoxy-1-[4-(trifluoromethyl)phenyl]-, O-(2-aminoethyl)oxime, (1E)-
- 4E72PH61HL
- CAS-61718-82-9
- NCGC00018193-02
- 1-Pentanone, 5-methoxy-1-[4-(trifluoromethyl)phenyl]-, O-(2-aminoethyl)oxime, (1E)-; 1-Pentanone, 5-methoxy-1-[4-(trifluoromethyl)phenyl]-, O-(2-aminoethyl)oxime, (E)-; Fluvoxamine
- (1E)-5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone o-(2-aminoethyl)oxime #
- CHEBI:93274
- Lopac-F-2802
- (Z)-5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one O-(2-aminoethyl) oxime
- DB-260594
- Fluvoxamine EP Impurity B Maleate
- fluvoxamine
- GLXC-27121
- 54739-18-3
- 2-{[(E)-{5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene}amino]oxy}ethanamine
- (Z)-Fluvoxamine -
-
- インチ: InChI=1S/C15H21F3N2O2/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18/h5-8H,2-4,9-11,19H2,1H3/b20-14-
- InChIKey: CJOFXWAVKWHTFT-ZHZULCJRSA-N
- SMILES: COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F
計算された属性
- 精确分子量: 318.15551240g/mol
- 同位素质量: 318.15551240g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 22
- 回転可能化学結合数: 9
- 複雑さ: 327
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 56.8Ų
じっけんとくせい
- ゆうかいてん: NA
(Z)-Fluvoxamine - Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | Z212630-1mg |
(Z)-Fluvoxamine - |
917096-37-8 | 1mg |
$ 870.00 | 2022-06-02 | ||
Biosynth | IF23523-10 mg |
(Z)-Fluvoxamine - EP |
917096-37-8 | 10mg |
$2,079.00 | 2023-01-04 | ||
Biosynth | IF23523-5 mg |
(Z)-Fluvoxamine - EP |
917096-37-8 | 5mg |
$1,155.00 | 2023-01-04 | ||
Biosynth | IF23523-1 mg |
(Z)-Fluvoxamine - EP |
917096-37-8 | 1mg |
$334.95 | 2023-01-04 | ||
Biosynth | IF23523-2 mg |
(Z)-Fluvoxamine - EP |
917096-37-8 | 2mg |
$577.50 | 2023-01-04 | ||
Biosynth | IF23523-25 mg |
(Z)-Fluvoxamine - EP |
917096-37-8 | 25mg |
$4,042.50 | 2023-01-04 | ||
TRC | Z212630-2.5mg |
(Z)-Fluvoxamine - |
917096-37-8 | 2.5mg |
$ 1420.00 | 2022-06-02 | ||
TRC | Z212630-5mg |
(Z)-Fluvoxamine - |
917096-37-8 | 5mg |
$ 2885.00 | 2022-06-02 |
(Z)-Fluvoxamine - 関連文献
-
1. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
(Z)-Fluvoxamine -に関する追加情報
Professional Introduction to (Z)-Fluvoxamine (CAS No. 917096-37-8)
(Z)-Fluvoxamine, identified by the Chemical Abstracts Service Number (CAS No.) 917096-37-8, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of selective serotonin reuptake inhibitors (SSRIs), a category of drugs widely recognized for their efficacy in treating various mental health disorders. The stereochemical configuration of (Z)-Fluvoxamine, specifically the (Z)-enantiomer, plays a crucial role in its pharmacological properties and therapeutic outcomes.
The development and study of (Z)-Fluvoxamine have been extensively researched due to its potential applications in clinical settings. SSRIs, including (Z)-Fluvoxamine, are primarily used to treat conditions such as depression, anxiety disorders, obsessive-compulsive disorder (OCD), and post-traumatic stress disorder (PTSD). The mechanism of action involves the inhibition of serotonin reuptake in the synaptic cleft, leading to increased serotonin levels in the brain, which modulates mood and emotional responses.
Recent advancements in pharmaceutical research have highlighted the importance of enantiomeric purity in drug development. The (Z)-enantiomer of Fluvoxamine has shown distinct pharmacokinetic and pharmacodynamic profiles compared to its (E)-isomer. Studies have demonstrated that the (Z)-configuration exhibits higher affinity for serotonin transporters, resulting in more potent therapeutic effects. This has led to increased interest in synthesizing and characterizing pure enantiomers for clinical use.
The synthesis of CAS No. 917096-37-8, or (Z)-Fluvoxamine, involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. Modern synthetic methodologies have improved the yield and purity of this compound, making it more accessible for pharmaceutical applications. Techniques such as chiral resolution and asymmetric synthesis are commonly employed to obtain high-purity (Z)-enantiomer.
From a biochemical perspective, (Z)-Fluvoxamine interacts with serotonin transporters in a highly specific manner. This interaction is mediated by the compound's aromatic structure and the presence of a fluoro substituent, which enhances binding affinity. Understanding these interactions at the molecular level has enabled researchers to design derivatives with improved pharmacological properties.
The clinical efficacy of (Z)-Fluvoxamine has been evaluated through numerous randomized controlled trials. These studies have consistently shown its effectiveness in reducing symptoms associated with depression and anxiety disorders. Additionally, research has explored its potential benefits in treating other conditions such as panic disorder and social anxiety disorder. The compound's safety profile has also been well-documented, with common side effects including nausea, insomnia, and sexual dysfunction.
Emerging research suggests that (Z)-Fluvoxamine may have additional therapeutic applications beyond traditional psychiatric disorders. Studies have indicated its potential role in managing chronic pain conditions by modulating serotonin pathways involved in pain perception. Furthermore, preliminary evidence suggests that it might be beneficial in treating neurodegenerative diseases by protecting against neuronal damage and promoting neurogenesis.
The role of stereochemistry in determining the therapeutic efficacy of SSRIs cannot be overstated. The development of pure enantiomer forms like (Z)-Fluvoxamine has led to more targeted and effective treatments with fewer side effects. This underscores the importance of advanced analytical techniques such as chromatography and spectroscopy in ensuring enantiomeric purity during drug production.
In conclusion, (Z)-Fluvoxamine (CAS No. 917096-37-8) represents a significant advancement in the treatment of mental health disorders. Its unique stereochemical configuration contributes to its high efficacy and favorable safety profile. Ongoing research continues to uncover new therapeutic applications for this compound, highlighting its potential as a versatile pharmaceutical agent.
917096-37-8 ((Z)-Fluvoxamine -) Related Products
- 1217214-94-2(Desfluoro Fluvoxamine)
- 1217262-11-7(N-(Ethylamino) Fluvoxamine (up to 15% Z isomer))
- 54739-18-3(Fluvoxamine)
- 138597-36-1(3-Hydroxy-2-(1-hydroxypropyl)-6-methyl-4H-pyran-4-one)
- 2138007-69-7(1H-1,2,3-Triazole-5-carboxylic acid, 4-[1-(2-thienyl)ethyl]-, ethyl ester)
- 2228410-11-3(tert-butyl N-5-(1-acetylcyclopropyl)-2-chlorophenylcarbamate)
- 1261512-89-3(3-(3-Bromo-2-(trifluoromethoxy)benzoyl)pyridine)
- 1245913-51-2(1,2,3,4-Tetrahydro-[1,8]naphthyridine-2-carboxylic acid)
- 2002742-77-8(4-Ethyl-1,1-dioxothian-4-ol)
- 1803863-45-7(1-(4-Amino-2-bromophenyl)-3-chloropropan-1-one)




